Superior Potency at sst2 Receptors: Seglitide vs. Octreotide and Lanreotide
Seglitide exhibits significantly higher binding affinity for the human somatostatin receptor subtype 2 (sst2) compared to clinically used first-generation analogs octreotide and lanreotide. In standardized receptor binding assays using cloned human receptors, seglitide demonstrates an IC50 range of 0.1–1.5 nM, which is approximately 2- to 20-fold more potent than octreotide (0.4–2.1 nM) and up to 1.5-fold more potent than lanreotide (0.5–1.8 nM) [1]. This increased potency can translate to lower required concentrations for receptor activation in vitro and potentially different in vivo efficacy profiles.
| Evidence Dimension | Binding affinity (IC50) at human sst2 receptor |
|---|---|
| Target Compound Data | 0.1–1.5 nM |
| Comparator Or Baseline | Octreotide: 0.4–2.1 nM; Lanreotide: 0.5–1.8 nM |
| Quantified Difference | Seglitide is up to ~2- to 20-fold more potent than octreotide and up to ~1.5-fold more potent than lanreotide |
| Conditions | Radioligand binding assays on cloned human sst2 receptors expressed in heterologous cell lines |
Why This Matters
This higher affinity directly impacts the concentration required for receptor saturation in experimental systems, which is critical for accurate dose-response studies and for avoiding off-target effects at higher concentrations.
- [1] Reubi JC, et al. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. Eur J Nucl Med. 2000;27(3):273-282. View Source
